molecular formula C20H15ClN2O3S2 B416177 METHYL (2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

METHYL (2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B416177
M. Wt: 430.9g/mol
InChI Key: VNEMGMWMFOFQMF-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and various functional groups such as a chlorobenzylidene, a thienyl, and a carboxylate ester

Preparation Methods

The synthesis of METHYL (2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thiazolopyrimidine core. One common method involves the condensation of a thioamide with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the thiazole ring. This intermediate is then reacted with a suitable aldehyde, such as 4-chlorobenzaldehyde, to introduce the benzylidene group. The final step involves esterification to introduce the carboxylate ester group .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions due to the presence of multiple reactive sites. Some common types of reactions include:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL (2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives. Similar compounds include:

Properties

Molecular Formula

C20H15ClN2O3S2

Molecular Weight

430.9g/mol

IUPAC Name

methyl (2Z)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H15ClN2O3S2/c1-11-16(19(25)26-2)17(14-4-3-9-27-14)23-18(24)15(28-20(23)22-11)10-12-5-7-13(21)8-6-12/h3-10,17H,1-2H3/b15-10-

InChI Key

VNEMGMWMFOFQMF-GDNBJRDFSA-N

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=CC=CS4)C(=O)OC

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=N1)C4=CC=CS4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=CC=CS4)C(=O)OC

Origin of Product

United States

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